molecular formula C24H29F3O3 B8620391 Benzoic acid, 4-(phenylmethoxy)-, 1-(trifluoromethyl)nonyl ester CAS No. 124655-99-8

Benzoic acid, 4-(phenylmethoxy)-, 1-(trifluoromethyl)nonyl ester

Cat. No. B8620391
CAS RN: 124655-99-8
M. Wt: 422.5 g/mol
InChI Key: NGORUVZAXQMIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-(phenylmethoxy)-, 1-(trifluoromethyl)nonyl ester is a useful research compound. Its molecular formula is C24H29F3O3 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 4-(phenylmethoxy)-, 1-(trifluoromethyl)nonyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 4-(phenylmethoxy)-, 1-(trifluoromethyl)nonyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

124655-99-8

Molecular Formula

C24H29F3O3

Molecular Weight

422.5 g/mol

IUPAC Name

1,1,1-trifluorodecan-2-yl 4-phenylmethoxybenzoate

InChI

InChI=1S/C24H29F3O3/c1-2-3-4-5-6-10-13-22(24(25,26)27)30-23(28)20-14-16-21(17-15-20)29-18-19-11-8-7-9-12-19/h7-9,11-12,14-17,22H,2-6,10,13,18H2,1H3

InChI Key

NGORUVZAXQMIPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(F)(F)F)OC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of the compound obtained in (1) above in methanol (100 ml) was added 10% Pd carried on carbon (0.4 g). The mixture was hydrogenated under a hydrogen atmosphere to obtain the titled compound (2.8 g).
Name
Quantity
0 (± 1) mol
Type
reactant
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Quantity
100 mL
Type
solvent
Reaction Step One
Name
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0 (± 1) mol
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catalyst
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Synthesis routes and methods II

Procedure details

To a solution of 4-benzyloxybenzoic acid chloride (1.23 g) in methylene chloride (10 ml) was slowly added under ice cooling a solution of optically active 1,1,1-trifluoro-2-decanol (0.96 g), dimethylaminopyridine (0.55 g) and triethylamine (0.48 g) in methylane chloride (20 ml). The mixture was left to stand until it reached room temperature and allowed to react overnight. The mixture was poured in ice water and extracted with methylene chloride. The extracted layer was washed with dilute aqueous hydrochloric acid solution, water, 1N aqueous sodium carbonate solution and water in this order, and was dried over anhydrous magnesium sulfate. After the solution was distilled to remove the solvent, the crude product thus obtained was purified by toluene-silica-gel column chromatography and recrystallized from ethanol to obtain the titled compound (1.84 g).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-benzyloxybenzoic acid chloride (1.23 g) in methylene chloride (10 ml) was added by little and little under ice-cooling a solution of optically active 1,1,1-trifluoro-2-decanol (0.96 g), dimethylaminopyridine (0.55 g) and triethylamine (0.48 g) in methylene chloride (20 ml). The mixture was left to stand overnight at room temperature in order to effect a reaction before the mixture obtained was poured in ice-water. Extraction was effected with methylene chloride and the extracted phase was washed with dilute aqueous hydrochloric acid solution, water, 1N aqueous sodium carbonate solution and water in due order before it was dried over anhydrous magnesium sulfate. The solvent was distilled off to obtain a crude product which was purified by toluene/silica from ethanol to obtain the titled compound (1.84 g).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
0.48 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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